8-Bromo-5,6,7-trimethoxyisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-5,6,7-trimethoxyisoquinoline is a chemical compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-5,6,7-trimethoxyisoquinoline typically involves the bromination of 5,6,7-trimethoxyisoquinoline. One common method includes the use of bromine in the presence of a catalyst such as aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 8-position .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using similar methods as described above. The process is optimized for yield and purity, often involving multiple purification steps to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-5,6,7-trimethoxyisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline derivatives or reduction to form dihydroisoquinoline derivatives.
Metalation: The compound can be metalated at specific positions using reagents like n-butyllithium.
Common Reagents and Conditions:
Bromination: Bromine and aluminum chloride.
Metalation: n-Butyllithium.
Oxidation: Common oxidizing agents like potassium permanganate.
Major Products Formed:
Substitution Products: Various substituted isoquinolines.
Oxidation Products: Quinoline derivatives.
Reduction Products: Dihydroisoquinoline derivatives.
Scientific Research Applications
8-Bromo-5,6,7-trimethoxyisoquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and alkaloids.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Used in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-Bromo-5,6,7-trimethoxyisoquinoline involves its interaction with specific molecular targets. The bromine and methoxy groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
5,6,7-Trimethoxyisoquinoline: Lacks the bromine atom, leading to different reactivity and applications.
8-Bromo-7-methoxyisoquinoline: Similar structure but with different substitution patterns, leading to varied chemical properties.
8-Bromo-3-methoxyisoquinoline: Another brominated isoquinoline with distinct chemical behavior.
Uniqueness: 8-Bromo-5,6,7-trimethoxyisoquinoline is unique due to the specific positioning of the bromine and methoxy groups, which confer distinct chemical and biological properties
Properties
CAS No. |
81925-37-3 |
---|---|
Molecular Formula |
C12H12BrNO3 |
Molecular Weight |
298.13 g/mol |
IUPAC Name |
8-bromo-5,6,7-trimethoxyisoquinoline |
InChI |
InChI=1S/C12H12BrNO3/c1-15-10-7-4-5-14-6-8(7)9(13)11(16-2)12(10)17-3/h4-6H,1-3H3 |
InChI Key |
FIYYBBSGAQOQSW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C2=C1C=CN=C2)Br)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.